3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a chlorinated benzene ring, and an isothiazolidine moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form a thiadiazole intermediate. This intermediate is then chlorinated using chloroacetyl chloride to produce the desired isothiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common Reagents and Conditions
Nucleophiles: Sodium cyanide in aqueous acetone is commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium cyanide can yield cyanophenyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the isothiazolidine moiety may interact with cellular components to disrupt normal function . These interactions can lead to antimicrobial and anticancer effects by interfering with essential biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar benzothiazole structure and exhibits antioxidant activity.
4-(4,6-dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Another sulfonamide derivative with a triazine core, known for its antibacterial properties.
Uniqueness
What sets 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide apart is its combination of a sulfonamide group with an isothiazolidine moiety, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMDXSBFUOPTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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